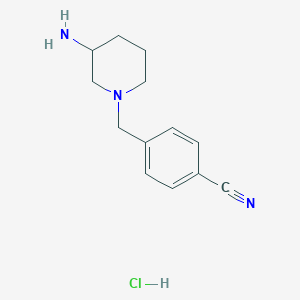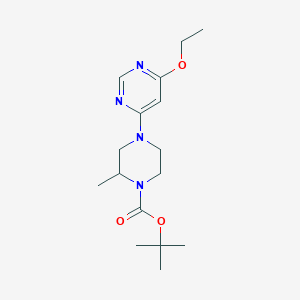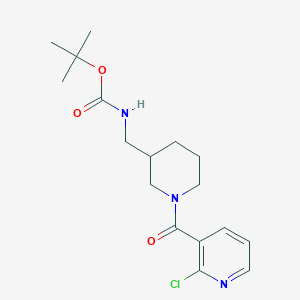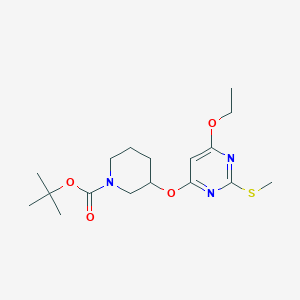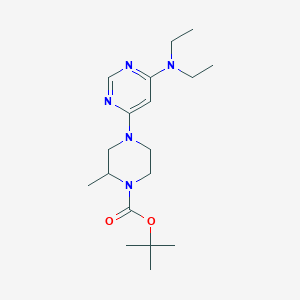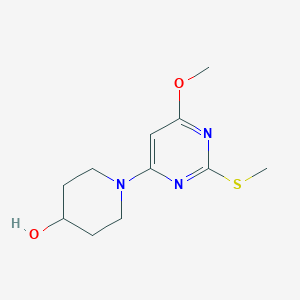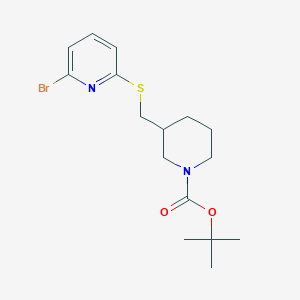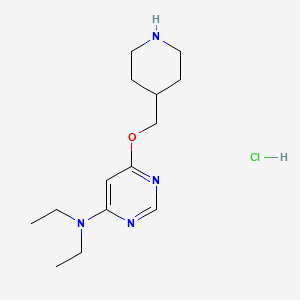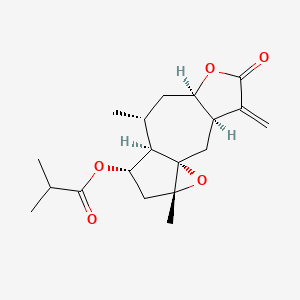
Minimolide F
Overview
Description
Minimolide F is a sesquiterpene lactone . It has been found to have inhibitory activity against human nasopharyngeal cancer cells . It can be used for the research of cancer . It displays inhibitory activity against human nasopharyngeal cancer cells (CNE) with IC (50) values ranging from 1.1 to 20.3 uM .
Molecular Structure Analysis
The molecular weight of Minimolide F is 334.41 and its formula is C19H26O5 . The SMILES representation of its structure isC[C@@]1(C2)C@(CC@@([H])C@@([H])C[C@H]4C)[C@@]4([H])[C@H]2OC(C(C)C)=O . Physical And Chemical Properties Analysis
Minimolide F is a solid substance with a white to off-white color . It should be stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .Scientific Research Applications
Minimolide F and Cancer Research
Antiproliferative Properties : Minimolide F, identified as a sesquiterpene lactone, has been isolated from the supercritical fluid extract of Centipeda minima. Research indicates that it displays inhibitory activity against human nasopharyngeal cancer cells (CNE) with notable IC50 values. This suggests its potential as a therapeutic agent in cancer treatment, particularly for nasopharyngeal carcinoma (Wu et al., 2012).
Structural Analysis and Isolation : The isolation and structural elucidation of Minimolide F have been achieved using techniques like IR, UV, HRESIMS, 1D-NMR, and 2D-NMR. These methods facilitated the understanding of its molecular structure, which is crucial for assessing its biological activities and therapeutic potential (Wu et al., 2012).
Mechanism of Action
Safety and Hazards
Minimolide F should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided . After handling, hands and any exposed skin should be washed thoroughly. Contaminated clothing should be removed and washed before reuse .
Future Directions
While specific future directions for Minimolide F are not mentioned in the search results, it is noted that Centipeda minima, a plant from which sesquiterpene lactones like Minimolide F can be extracted, has wide applications and diverse pharmacological effects . Scholars have conducted extensive studies on its relevant clinical applications, especially its remarkable efficacy in cancer treatment . The future development and utilization of Centipeda minima’s active ingredients to create novel drugs are of great clinical significance .
properties
IUPAC Name |
[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGAEBIPXRQKFC-PZSYGAARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minimolide F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






